REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][C:4]([O:6]C)=O>C(CC=O)CC=O>[CH:3]1([CH:4]=[O:6])[CH2:2][CH2:1][CH:3]([CH:4]=[O:6])[CH2:2][CH2:1]1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC=O)CC=O
|
Name
|
polymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(CC1)C=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][C:4]([O:6]C)=O>C(CC=O)CC=O>[CH:3]1([CH:4]=[O:6])[CH2:2][CH2:1][CH:3]([CH:4]=[O:6])[CH2:2][CH2:1]1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC=O)CC=O
|
Name
|
polymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(CC1)C=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |